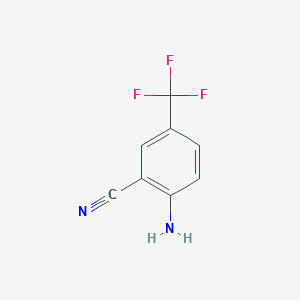

2-Amino-5-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCIALUBLCAXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504864 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-08-5 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-cyanobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. 2-Amino-5-(trifluoromethyl)benzonitrile, a crystalline solid at room temperature, is a key aromatic building block that combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of the aminobenzonitrile scaffold. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals. The presence of the amino, cyano, and trifluoromethyl groups on the same benzene ring offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and kinase inhibitors[2][3][4].

Physicochemical and Safety Properties

A thorough understanding of the physicochemical and safety properties of a chemical intermediate is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6526-08-5 | [5][6][7] |

| Molecular Formula | C₈H₅F₃N₂ | [5][6][7] |

| Molecular Weight | 186.13 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Melting Point | 72-74 °C | [7] |

| Boiling Point | 268.5 °C at 760 mmHg | [5] |

| Storage Temperature | 4°C, protect from light | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing trifluoromethylated aniline derivative. The two most common and industrially relevant methods are the Sandmeyer reaction and palladium-catalyzed cyanation.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a well-established method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate[8][9][10][11]. This method is often favored for its cost-effectiveness and the ready availability of starting materials.

Reaction Scheme:

A conceptual workflow for the Sandmeyer reaction.

Mechanistic Insights:

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine of the starting material, such as a trifluoromethylated aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt[11]. The diazonium group (-N₂⁺) is an excellent leaving group.

-

Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas[8][10]. The reaction is typically heated to drive it to completion. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction and is believed to proceed through a radical mechanism[8].

Palladium-Catalyzed Cyanation: A Modern and Versatile Alternative

Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The cyanation of aryl halides or triflates is a prime example of this versatility.

Reaction Scheme:

A simplified catalytic cycle for palladium-catalyzed cyanation.

Mechanistic Insights:

The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 2-bromo-4-(trifluoromethyl)aniline) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

-

Transmetalation: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the Pd(II) complex, displacing the halide. The choice of cyanide source is critical for safety and reactivity, with less toxic alternatives to sodium or potassium cyanide being preferred in modern protocols.

-

Reductive Elimination: The desired this compound is formed as the Pd(II) complex undergoes reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of a structurally similar compound, 2-amino-5-(trifluoromethoxy)benzonitrile, adapted to provide a plausible and detailed method for the synthesis of this compound via a palladium-catalyzed cyanation. This protocol is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.

Reaction: Cyanation of 2-bromo-4-(trifluoromethyl)aniline

Materials and Reagents:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF (to a concentration of ~0.5 M) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization and Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm, with coupling patterns influenced by the positions of the substituents. The amino group protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the C-F stretching of the trifluoromethyl group (in the region of 1100-1350 cm⁻¹)[8][15].

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (186.13 g/mol ).

Applications in Pharmaceutical Research and Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies such as kinase inhibitors[2][3]. The trifluoromethyl group enhances the metabolic stability and cell permeability of drug candidates, while the aminobenzonitrile core provides a versatile scaffold for further chemical modifications[16].

A prominent example of the utility of a closely related isomer, 4-amino-2-(trifluoromethyl)benzonitrile, is in the synthesis of Bicalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer[17][18]. This underscores the importance of the aminobenzonitrile scaffold bearing a trifluoromethyl group in the development of oncology drugs.

Furthermore, the 2-aminobenzonitrile moiety is a key pharmacophore in a variety of kinase inhibitors. The amino group can act as a hydrogen bond donor, while the nitrile group can serve as a hydrogen bond acceptor, facilitating strong and specific interactions with the target protein's active site. The trifluoromethyl group can provide additional hydrophobic interactions and improve the overall pharmacokinetic profile of the drug candidate. Research in this area is ongoing, with many novel kinase inhibitors incorporating similar structural motifs being investigated for the treatment of various cancers and inflammatory diseases[4][19][20].

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis, achievable through robust methods like the Sandmeyer reaction and palladium-catalyzed cyanation, provides access to a versatile building block. The unique combination of a trifluoromethyl group and an aminobenzonitrile scaffold imparts desirable properties for the development of novel therapeutics, particularly in the field of oncology. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the necessary knowledge to effectively utilize this valuable compound in their research endeavors.

References

-

Der Pharma Chemica. (2016). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]

- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

Bassetto, M., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6030. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved from [Link]

-

ResearchGate. (2016). An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

- Google Patents. (2017). CN106748884A - A kind of preparation method of Bicalutamide intermediate.

- Google Patents. (2019). CN106748884B - Preparation method of bicalutamide intermediate.

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(45), 29429-29442. Retrieved from [Link]

-

Drugs.com. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [Link]

-

Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2339-2368. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

-

Angene. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). 2-Amino-5-trifluoromethylbenzonitrile. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 6526-08-5 [sigmaaldrich.com]

- 6. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]

- 7. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Benzonitrile, 2-amino- [webbook.nist.gov]

- 16. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]

- 17. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 18. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Amino-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

This compound, a substituted aromatic nitrile, represents a cornerstone building block in contemporary drug discovery and development. Its unique electronic and structural features, conferred by the interplay of an amino group, a nitrile moiety, and a trifluoromethyl substituent, make it a versatile scaffold for the synthesis of pharmacologically active agents. This guide provides a comprehensive overview of its core physicochemical properties, offering not only empirical data but also the underlying scientific rationale for its behavior and the experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this important chemical entity.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to establish its identity and structure. This compound is an aromatic compound based on a benzene ring, substituted with an amino (-NH₂), a cyano (-C≡N), and a trifluoromethyl (-CF₃) group.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Amino-3-cyanobenzotrifluoride, 2-Cyano-4-(trifluoromethyl)aniline | [1][2] |

| CAS Number | 6526-08-5 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.14 g/mol | [3] |

| InChI Key | ZLCIALUBLCAXPL-UHFFFAOYSA-N |

The strategic placement of these functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, which are critical determinants of its behavior in both chemical and biological systems. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, contrasted with the electron-donating amino group, creates a unique electronic landscape that influences its properties.

Key Physicochemical Properties: A Tabulated Summary

The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of this compound.

| Property | Value | Experimental Context and Rationale |

| Physical Form | Solid | |

| Melting Point | 72-74 °C | The defined melting point range suggests a crystalline solid with a relatively high degree of purity. This property is crucial for formulation development, particularly for solid dosage forms. |

| Boiling Point | 268.5 °C at 760 mmHg | This relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and trifluoromethyl groups. A lower boiling point of 95-115 °C has also been reported, which may correspond to a different pressure or be an error.[1] |

| Density | 1.4 ± 0.1 g/cm³ | The density is important for process chemistry calculations, such as reactor volume and mass transfer considerations.[1] |

| Flash Point | 116.2 °C | This value is a critical safety parameter, indicating the lowest temperature at which the vapor can ignite in the presence of an ignition source.[1] |

| Water Solubility | Low solubility | The presence of the hydrophobic trifluoromethyl group and the aromatic ring significantly reduces aqueous solubility. While the amino and nitrile groups can participate in hydrogen bonding, their effect is outweighed.[4] |

| Organic Solvent Solubility | Soluble in some organic solvents | The molecule's mixed polarity allows for solubility in a range of organic solvents. This is a key consideration for its use in synthesis and for purification methods like chromatography.[4] |

| pKa (Predicted) | -0.02 ± 0.10 | The predicted pKa of the protonated amino group is very low due to the strong electron-withdrawing effects of the adjacent nitrile and the trifluoromethyl group on the ring, making the amino group significantly less basic than aniline.[2] |

| LogP (XLogP3) | 2.4 | This value indicates a moderate degree of lipophilicity, suggesting the compound can readily cross cell membranes, a desirable property for many drug candidates.[1] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.[5] Below is a guide to the expected spectroscopic features of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.[6] For this molecule, the key diagnostic peaks are:

-

N-H Stretch: Two sharp to medium peaks are expected in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C≡N Stretch: A strong, sharp absorption band is anticipated around 2220-2240 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitriles.[7]

-

C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: The aromatic region (typically δ 6.5-8.0 ppm) will show a complex splitting pattern corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct signals, with their chemical shifts reflecting the electron-donating and -withdrawing nature of the attached groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[8]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186.

-

Fragmentation: Common fragmentation pathways for aromatic nitriles may involve the loss of HCN (m/z 27) or other small neutral molecules. The trifluoromethyl group is relatively stable but can also be involved in fragmentation.

Experimental Protocols: A Practical Approach

To ensure the trustworthiness of data, robust and validated experimental protocols are essential. Here, we provide a detailed methodology for determining the kinetic solubility of this compound, a critical parameter in early drug discovery.[9]

Determination of Kinetic Aqueous Solubility by High-Throughput Screening (HTS)

Causality Behind Experimental Choices: Kinetic solubility is often determined in early drug discovery as it provides a rapid assessment of a compound's dissolution and precipitation behavior under non-equilibrium conditions, which can be more representative of the initial stages of drug absorption in the body.[10] Dimethyl sulfoxide (DMSO) is commonly used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The subsequent dilution into an aqueous buffer simulates the transition of a drug from a concentrated form into the aqueous environment of the gastrointestinal tract.

Experimental Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous buffer plate. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a pseudo-equilibrium.

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[11]

-

HPLC-UV Analysis (for higher accuracy): a. Filter the contents of each well through a filter plate to remove any precipitated solid. b. Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the compound remaining in solution. c. The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration of the saturated solution after precipitation has occurred.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[12][13][14]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

Applications and Significance in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and nitrile groups provide versatile handles for further chemical modifications. It has been utilized in the development of:

-

Non-steroidal androgen receptor modulators: These are important in the treatment of prostate cancer.[15]

-

Anticancer agents: The benzonitrile scaffold is present in numerous compounds with demonstrated antiproliferative activity.[15]

Conclusion

This compound is a molecule with a rich physicochemical profile that underpins its utility in medicinal chemistry. A thorough understanding of its properties, from its melting point and solubility to its spectroscopic fingerprint, is crucial for its effective application in the synthesis and development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link][6]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][11]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development - From Molecules to Medicine. InTech.[9]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109.

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development-From Molecules to Medicine.[16]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[10]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.[7]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][17]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link][3]

-

Chemical Synthesis Database. (2025). 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link][18]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link][13]

-

PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link][19]

-

Chemdad. (n.d.). 2-Amino-5-trifluoromethylbenzonitrile. Retrieved from [Link][2]

-

Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from [20]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link][21]

-

NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link][23]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link][24]

-

Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from [25]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 12104958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. rheolution.com [rheolution.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.at [fishersci.at]

- 14. fishersci.com [fishersci.com]

- 15. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 16. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 17. fiveable.me [fiveable.me]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 21. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]

- 23. Benzonitrile [webbook.nist.gov]

- 24. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 25. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-5-(trifluoromethyl)benzonitrile

Introduction: The Structural Significance of 2-Amino-5-(trifluoromethyl)benzonitrile

This compound, with CAS Number 6526-08-5, is a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), a nitrile (-C≡N), and a trifluoromethyl (-CF₃) group. This unique combination of electron-donating (amino) and strongly electron-withdrawing (nitrile, trifluoromethyl) groups creates a molecule with distinct chemical reactivity and a rich spectroscopic fingerprint.

Understanding this fingerprint is paramount for researchers in process development and quality control, as it allows for unambiguous identification, purity assessment, and structural confirmation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a predictive yet robust profile for laboratory use.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the aromatic ring dictates the expected spectral output. The amino group at position 2, the nitrile at position 1, and the trifluoromethyl group at position 5 create a specific substitution pattern that can be definitively confirmed through a combination of spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amino protons. The electron-withdrawing nature of the -CF₃ and -CN groups will generally shift the aromatic protons downfield, while the electron-donating -NH₂ group will cause an upfield shift, particularly for ortho and para protons.

-

Amino Protons (NH₂): A broad singlet is expected, typically in the range of δ 4.5-5.5 ppm. The chemical shift can vary with concentration and solvent due to hydrogen bonding.

-

Aromatic Protons (Ar-H):

-

H-6: This proton is ortho to the strongly electron-withdrawing -CF₃ group. It is expected to appear as a doublet or a narrow multiplet around δ 7.6-7.8 ppm.

-

H-4: This proton is meta to the -CF₃ group and ortho to the -NH₂ group. It will likely appear as a doublet of doublets around δ 7.4-7.6 ppm.

-

H-3: This proton is ortho to the -NH₂ group and will be the most upfield of the aromatic signals, appearing as a doublet around δ 6.8-7.0 ppm.

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.70 | d | ~2.0 | 1H | H-6 |

| ~7.50 | dd | ~8.5, 2.0 | 1H | H-4 |

| ~6.90 | d | ~8.5 | 1H | H-3 |

| ~5.00 | br s | - | 2H | -NH₂ |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The influence of the fluorine atoms is a key diagnostic feature. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the -CF₃ group (C-5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~152.0 | - | C-2 (C-NH₂) |

| ~135.0 | - | C-6 |

| ~132.0 | - | C-4 |

| ~124.0 | q, ¹JCF ≈ 272 | -CF₃ |

| ~122.0 | q, ²JCF ≈ 33 | C-5 |

| ~118.0 | - | C-3 |

| ~117.0 | - | -C≡N |

| ~98.0 | - | C-1 (C-CN) |

Note: The assignments for C-3 and C-1 are based on the strong shielding effect of the amino group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific sample.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) are required to achieve adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations from the amino, nitrile, and trifluoromethyl groups.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3480 - 3350 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~1620 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1580, ~1490 | Medium-Strong | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong, Broad | C-F Symmetric & Asymmetric Stretch | Trifluoromethyl (-CF₃) |

| ~830 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

The presence of a sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group.[3][4] The very strong and broad absorptions between 1350 and 1100 cm⁻¹ are characteristic of the C-F bonds in the CF₃ group and are often the most intense features in the spectrum of fluorinated compounds.[5]

Experimental Protocol for FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound (Molecular Formula: C₈H₅F₃N₂), the exact mass is 186.0405 Da.

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation will be driven by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Ions in EI-Mass Spectrum

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 186 | [C₈H₅F₃N₂]⁺˙ | Molecular Ion (M⁺) |

| 167 | [C₈H₅F₂N₂]⁺ | Loss of a Fluorine radical (·F) |

| 159 | [C₇H₅F₃N]⁺˙ | Loss of Hydrogen Cyanide (HCN) |

| 117 | [C₈H₅N₂]⁺ | Loss of a Trifluoromethyl radical (·CF₃) |

The molecular ion at m/z 186 confirms the molecular weight.[1] A prominent fragmentation pathway likely involves the loss of a stable neutral molecule like HCN from the nitrile and adjacent amino group, leading to the ion at m/z 159. Another significant fragmentation would be the cleavage of the C-C bond between the ring and the trifluoromethyl group, resulting in the loss of a ·CF₃ radical (mass 69) to give an ion at m/z 117.[6]

Caption: Proposed primary fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a 30m DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100°C to 250°C at 10°C/min). Helium is typically used as the carrier gas.

-

Ionization and Mass Analysis: The eluent from the GC is directed into the ion source of the Mass Spectrometer, operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound. Identify the molecular ion and compare the fragmentation pattern with the predicted pathways.[7]

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates these techniques to build a complete structural and purity profile.

Caption: Workflow for the spectroscopic characterization of a chemical standard.

Conclusion

The spectroscopic analysis of this compound provides a unique and definitive fingerprint for its identification. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons, with characteristic C-F couplings providing a key signature. FT-IR spectroscopy rapidly verifies the presence of the essential amino, nitrile, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. Together, these techniques form a robust analytical package for any researcher, scientist, or drug development professional working with this important chemical intermediate.

References

-

ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available at: [Link]

-

PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Available at: [Link]

-

Supporting Information. (n.d.). [General Supporting Information for a chemical synthesis paper]. Available at: [Link]

-

ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Available at: [Link]

-

Northwestern Scholars. (1981). The Trifluoromethyl Group in Chemistry and Spectroscopy. Carbon-Fluorine Hyperconjugation. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. Available at: [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-6-fluorobenzonitrile - Optional[FTIR] - Spectrum. Available at: [Link]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

Chemdad. (n.d.). 2-Amino-5-trifluoromethylbenzonitrile. Available at: [Link]

-

PubMed. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Available at: [Link]

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Available at: [Link]

-

YouTube. (2016). Mass spectrometry for proteomics - part 2. Available at: [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Receptor Chem. (n.d.). Innovation in Life Science Research. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzonitrile [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. benchchem.com [benchchem.com]

crystal structure analysis of 2-Amino-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-5-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a key building block in contemporary drug discovery and materials science. While a definitive single-crystal X-ray structure has yet to be publicly reported, this document leverages established principles of crystallography, spectroscopic data from close analogs, and established synthesis methodologies to construct a robust analytical framework. We will explore the synthesis, physicochemical properties, and spectroscopic signature of this compound. The core of this guide presents a predictive analysis of its crystalline architecture, focusing on the intermolecular forces that dictate its solid-state structure. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

This compound belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The aminobenzonitrile scaffold is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] The strategic incorporation of a trifluoromethyl (-CF3) group offers profound advantages in drug design. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making it a valuable substituent in the development of novel therapeutics.[2] Consequently, understanding the fundamental solid-state properties and intermolecular interactions of this compound is crucial for its effective utilization in the synthesis of next-generation pharmaceuticals.

Synthesis and Physicochemical Characterization

The synthesis of this compound can be achieved through various established synthetic routes for benzonitrile derivatives. A plausible and commonly employed method involves a multi-step process starting from a readily available precursor.

Experimental Protocol: A Representative Synthesis

A feasible synthetic route for this compound is a three-step process involving positioning bromination, cyano group replacement, and aminolysis substitution, adapted from methods for analogous compounds.[3]

-

Positioning Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to yield 4-fluoro-2-methyl bromobenzene trifluoride.

-

Cyano Group Displacement: The resulting compound undergoes a reaction with cuprous cyanide in a quinoline solvent to replace the bromine with a cyano group, forming 4-fluoro-2-trifluoromethyl cyanobenzene.

-

Aminolysis Substitution: The final step involves the reaction of 4-fluoro-2-trifluoromethyl cyanobenzene with ammonia in an ethanol solution under heat and pressure to yield the final product, this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃N₂ | [4][5] |

| Molecular Weight | 186.13 g/mol | [4][5] |

| Melting Point | 72-74 °C | [6] |

| Appearance | Solid | [1][5] |

| CAS Number | 6526-08-5 | [1][2] |

Spectroscopic Analysis: A Predictive Approach

While specific spectroscopic data for this compound is not extensively published, a detailed analysis of the closely related analog, 2-amino-5-fluorobenzonitrile, provides a strong foundation for predicting its key spectral features.[7]

FT-IR and Raman Spectroscopy

The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its functional groups:

-

N-H Stretching: The amino group is expected to exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

-

C≡N Stretching: The nitrile group will show a strong, sharp absorption band in the 2220-2260 cm⁻¹ range.

-

C-F Stretching: The trifluoromethyl group will produce strong absorption bands in the 1100-1350 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: The benzene ring will have characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

The primary difference between the spectra of 2-amino-5-fluorobenzonitrile and the title compound will be the presence of the strong, complex C-F stretching bands characteristic of the -CF3 group, replacing the C-F stretching band of the single fluorine substituent.

In-Depth Crystal Structure Analysis: A Hypothetical Framework

As of this writing, a definitive single-crystal X-ray diffraction study of this compound has not been reported in the public domain. However, based on the crystal structures of analogous aminobenzonitrile derivatives, we can construct a detailed and scientifically grounded prediction of its solid-state architecture.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure follows a well-defined experimental path, from crystal growth to data refinement. The workflow for this compound would be as follows:

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by a network of hydrogen bonds and other non-covalent interactions. Based on studies of similar structures, the following interactions are anticipated:

-

N-H···N Hydrogen Bonding: The primary and most predictable interaction will be hydrogen bonds between the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. This is a common and robust motif in aminobenzonitriles that often leads to the formation of chains or dimers.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing trifluoromethyl group may influence the nature of this stacking.

-

C-H···F and C-H···π Interactions: Weaker C-H···F and C-H···π hydrogen bonds are also expected to contribute to the overall three-dimensional packing of the molecules.

The interplay of these interactions will determine the final crystal system and space group. Small organic molecules like this often crystallize in monoclinic or orthorhombic systems.

Potential for Polymorphism

It is plausible that this compound could exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs would have the same chemical composition but different crystal lattice arrangements, which can significantly impact physical properties such as solubility, melting point, and bioavailability. For drug development professionals, understanding and controlling polymorphism is critical for ensuring consistent product performance.

Structure-Property Relationships in Drug Development

The molecular and predicted crystal structure of this compound has direct implications for its application in drug development. The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrile group) in a relatively rigid scaffold makes it an excellent starting point for designing molecules that can fit into specific protein binding pockets.

The trifluoromethyl group is particularly important. Its strong electron-withdrawing nature can modulate the pKa of the amino group and influence the electronic properties of the aromatic ring. Furthermore, its lipophilicity can enhance cell membrane permeability, a key factor in drug absorption.

Illustrative Signaling Pathway: Kinase Inhibition

Benzonitrile derivatives have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in diseases like cancer.[8] A hypothetical drug candidate derived from this compound could be designed to target a specific kinase in a cancer-related signaling pathway.

Conclusion

This compound is a molecule of significant strategic importance for the development of new pharmaceuticals and advanced materials. While its definitive crystal structure remains to be elucidated, a thorough analysis of its molecular features and comparison with related compounds allows for a robust, predictive understanding of its solid-state properties. The interplay of strong N-H···N hydrogen bonding and other non-covalent interactions is expected to define its crystal packing. This guide provides a foundational understanding that can inform the rational design of novel, high-performance molecules based on this versatile scaffold.

References

-

Arockiasamy, A. et al. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica, 9(15), 56-67. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile. Retrieved January 2, 2026, from [Link]

-

Dogan, S. D. et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-35. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Downloads. Retrieved January 2, 2026, from [Link]

-

Methylamine Supplier. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Angene. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). 2-amino-5-(trifluoromethoxy)benzonitrile. Retrieved January 2, 2026, from [Link]

-

Chemdad. (n.d.). 2-Amino-5-trifluoromethylbenzonitrile. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

Sources

- 1. This compound | 6526-08-5 [sigmaaldrich.com]

- 2. Angene - this compound | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]

- 3. Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]

- 5. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]

- 6. 2-Amino-5-trifluoromethylbenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 6526-08-5|this compound|BLD Pharm [bldpharm.com]

The Solubility Profile of 2-Amino-5-(trifluoromethyl)benzonitrile: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction: Solubility as a Cornerstone of Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory bench to patient bedside, its physicochemical properties dictate the path forward. Among these, solubility is a paramount parameter, acting as a gatekeeper for bioavailability and therapeutic efficacy.[1][2][3] A drug must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1][4] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability, high dose requirements, and potential gastrointestinal toxicity.[1] With over 40% of NCEs being practically insoluble in water, understanding and characterizing the solubility profile of a compound is a critical, non-negotiable step in modern drug discovery and development.[1][4]

This guide provides an in-depth technical overview of the solubility profile of 2-Amino-5-(trifluoromethyl)benzonitrile (CAS No. 6526-08-5), a key fluorinated building block in medicinal chemistry. Its unique structure, featuring an aromatic ring substituted with an amino, a nitrile, and a trifluoromethyl group, presents a complex and informative case study in solubility behavior. We will explore theoretical prediction models, experimental determination protocols, and the underlying molecular interactions that govern its dissolution in a range of common solvents, providing researchers and formulation scientists with the foundational knowledge required for its effective application.

Physicochemical Characteristics

A molecule's fundamental physical and chemical properties provide the first clues to its solubility behavior. This compound is a solid at room temperature with a distinct set of characteristics that influence its interaction with various solvents.[5]

| Property | Value | Source |

| CAS Number | 6526-08-5 | [6] |

| Molecular Formula | C₈H₅F₃N₂ | [5][6] |

| Molecular Weight | 186.13 g/mol | [6] |

| Appearance | Solid | [5] |

| Melting Point | 72-74 °C | [6] |

| Boiling Point | 268.5 °C at 760 mmHg | |

| XLogP3 | 2.4 | [6] |

| Polar Surface Area (PSA) | 49.8 Ų | [6] |

The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that while it has non-polar character, the polar amino and nitrile groups will also play a significant role in its solubility.

Deconstructing the Molecule: Structural Influences on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent. Understanding these contributions is key to predicting its behavior.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. ucd.ie [ucd.ie]

- 5. This compound | CAS 327-78-6 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]

- 6. echemi.com [echemi.com]

potential applications of 2-Amino-5-(trifluoromethyl)benzonitrile in organic synthesis.

An In-depth Technical Guide to the Synthetic Applications of 2-Amino-5-(trifluoromethyl)benzonitrile

Introduction: A Versatile Fluorinated Building Block

This compound is a crystalline solid with the molecular formula C₈H₅F₃N₂.[1] It serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a nucleophilic amino group, an electrophilic nitrile group, and a strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF₃) group is of particular importance in medicinal chemistry; its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide elucidates the core applications of this compound in modern organic synthesis, with a focus on its role in constructing medicinally relevant heterocyclic scaffolds.

Core Synthetic Applications

The unique arrangement of functional groups in this compound makes it a versatile precursor for a variety of synthetic transformations. The primary applications can be broadly categorized into the construction of heterocyclic systems, participation in cross-coupling reactions, and functional group interconversions.

Caption: Key synthetic routes from this compound.

Synthesis of Fused Heterocyclic Systems

The ortho-disposition of the amino and nitrile groups makes this compound an ideal substrate for cyclization reactions to form fused heterocyclic systems.

Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The 2-aminobenzonitrile core is a classic precursor for constructing the quinazoline ring.

A common and effective method involves a condensation reaction with an appropriate electrophile, followed by cyclization. For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) generates a reactive intermediate that can be cyclized with an amine in the presence of an acid catalyst.[7]

Caption: Workflow for quinazoline synthesis.

Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)quinazoline Derivative

-

Step 1: Formation of the Formimidamide Intermediate: To a solution of this compound (1.0 mmol) in toluene (10 mL), add dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

-

Heat the mixture to 105 °C and stir for 3 hours.

-

Remove the toluene and excess DMF-DMA under reduced pressure to yield the crude N'-(2-cyano-4-(trifluoromethyl)phenyl)-N,N-dimethylformimidamide.

-

Step 2: Cyclization: To the crude intermediate, add a substituted aniline (1.1 mmol) and glacial acetic acid (5 mL).

-

Heat the reaction mixture to 130 °C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Key Reagents | DMF-DMA, Substituted Aniline, Acetic Acid | [7] |

| Temperature | 105-130 °C | [7] |

| Typical Yield | 40-85% (based on analogous syntheses) | [7] |

Pyrazole Derivatives and Celecoxib Analogs

The trifluoromethyl-substituted pyrazole moiety is a key pharmacophore in several anti-inflammatory drugs, most notably Celecoxib.[8][9] While not a direct precursor to Celecoxib itself, this compound can be envisioned as a starting point for novel analogs through a multi-step synthesis. A plausible route involves the diazotization of the amino group, followed by reduction to a hydrazine, which can then be condensed with a 1,3-dicarbonyl compound to form the pyrazole ring.

Plausible Synthetic Pathway to a Pyrazole Core:

-

Diazotization: The amino group of this compound is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

-

Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding hydrazine derivative, for example, using stannous chloride (SnCl₂).

-

Pyrazole Formation: The resulting (2-cyano-4-(trifluoromethyl)phenyl)hydrazine is reacted with a 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) in a suitable solvent like ethanol, often with acid catalysis, to yield the trifluoromethyl-substituted pyrazole.

Sources

- 1. 6526-08-5 this compound AKSci J98024 [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Synthesis of Quinazoline and Quinazolinone Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzonitrile (CAS 6526-08-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Fluorinated Intermediate

2-Amino-5-(trifluoromethyl)benzonitrile, identified by CAS number 6526-08-5, is a highly significant fluorinated aromatic compound. It serves as a critical building block in the synthesis of complex organic molecules, most notably in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional structure—comprising an amine, a nitrile, and a trifluoromethyl group—makes it a versatile and valuable precursor for creating high-value active ingredients.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is a cornerstone of modern medicinal chemistry, known for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of the amino and nitrile groups on the benzonitrile scaffold provides reactive handles for a variety of chemical transformations, enabling its integration into complex synthetic pathways.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust industrial synthesis protocol, its pivotal role in pharmaceutical manufacturing, and detailed methods for its analytical characterization and safe handling.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe laboratory and industrial handling. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6526-08-5 |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| Appearance | Solid |

| Melting Point | 72-74 °C |

| Boiling Point | 95-115 °C at 0.4 mmHg |

| Synonyms | 4-Amino-3-cyanobenzotrifluoride, 2-Cyano-4-(trifluoromethyl)aniline |

Industrial Synthesis Pathway

The most economically viable and scalable synthesis of this compound is a three-step process starting from m-trifluoromethyl fluorobenzene. This route, detailed in patent literature, is designed for high yield and purity, achieving over 99% purity with a total yield of 73-75%.[2][3] The process involves a regioselective bromination, followed by a cyanation reaction, and finally, an ammonolysis to install the key amino group.

Detailed Experimental Protocol (Conceptual Laboratory Adaptation)

The following protocol is a conceptual adaptation of the patented industrial process, suitable for a laboratory setting.[2][3]

Step 1: Regioselective Bromination of m-Trifluoromethyl Fluorobenzene

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. Add dibromohydantoin portion-wise over a period of time to control the exothermic reaction. The molar ratio of dibromohydantoin to the starting material should be approximately 0.6:1.[2]

-

Monitoring and Workup: Maintain the reflux for 5-7 hours. Monitor the reaction progress by Gas Chromatography (GC). Upon completion, cool the reaction mixture and quench with an ice-water solution. The product, 4-fluoro-2-(trifluoromethyl)bromobenzene, will separate and can be isolated.

Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

-

Setup: In a reaction vessel suitable for high-temperature reflux, charge quinoline and cuprous cyanide (CuCN). The molar ratio of CuCN to the brominated intermediate should be approximately 1.1:1.[2]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step dropwise to the refluxing mixture.

-

Monitoring and Workup: Continue to reflux for approximately 20-22 hours. The reaction can be monitored by GC. After completion, the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, is isolated via steam distillation.[3]

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Setup: In a sealed pressure vessel (autoclave), dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol.

-

Reaction: Add liquid ammonia to the vessel. The molar ratio of ammonia to the nitrile is typically around 1.5:1.[2] Seal the vessel and heat to 120-122 °C for 8-10 hours. The internal pressure will increase significantly.

-

Workup and Purification: After cooling the vessel to room temperature and carefully venting the excess ammonia, the crude product will precipitate from the solution. The crude solid can be collected by filtration. Final purification is achieved by recrystallization from a suitable solvent like toluene to yield high-purity this compound.[3]

Applications in Drug Development and Agrochemicals

Keystone Intermediate in the Synthesis of Bicalutamide

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Bicalutamide , a non-steroidal antiandrogen medication used to treat prostate cancer.[4]

Synthetic Rationale:

In the synthesis of Bicalutamide, the amino group of this compound serves as a nucleophile to form an amide bond with a suitably activated propanoyl derivative.[5] The pre-existing trifluoromethyl and cyano groups on this intermediate are critical for the final drug's activity. The trifluoromethyl group enhances the compound's binding to the androgen receptor, while the cyano group is a key pharmacophoric feature of this class of antiandrogens. Using this advanced intermediate streamlines the synthesis, avoiding the need to introduce these functional groups at a later, more complex stage of the manufacturing process.

Potential in Agrochemical Synthesis

Trifluoromethylated aromatic compounds are a cornerstone of the modern agrochemical industry. The structural motifs present in this compound are found in a variety of active ingredients for pesticides, including herbicides, insecticides, and fungicides.[1][6] The trifluoromethyl group, in particular, is known to enhance the efficacy, bioavailability, and metabolic stability of these agents.[6] While specific public-domain examples of agrochemicals derived directly from this CAS number are less common than for its pharmaceutical applications, its structural similarity to other key agrochemical intermediates suggests its high potential in this field.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated industries. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quality control.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting from 30% acetonitrile and increasing to 90% over 15 minutes.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 254 nm.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a suitable solvent like acetonitrile to a concentration of about 0.5-1.0 mg/mL and filtered through a 0.45 µm filter before injection.

-

Expected Outcome: A major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the aromatic ring. The chemical shifts and coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring. The amino (-NH₂) protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.[9]

-

¹⁹F NMR: The fluorine NMR spectrum will show a strong singlet, confirming the presence of the -CF₃ group.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

In case of Contact:

-

Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.

Conclusion